1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-acetylpyridine with hydrazine hydrate can form the pyrazole ring, followed by alkylation to introduce the ethanamine group . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, often resulting in the formation of amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine can be compared with other heterocyclic compounds such as:
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and antifungal properties.
Thiazole derivatives: These compounds are versatile in drug development due to their aromaticity and reactive positions.
Pyrimidine derivatives: Often used in anticancer and antiviral research due to their ability to interfere with DNA synthesis.
The uniqueness of this compound lies in its specific structural configuration, which allows for diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(12)10-7-14-15(9(10)2)11-5-3-4-6-13-11/h3-8H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPHIGFGXFUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.